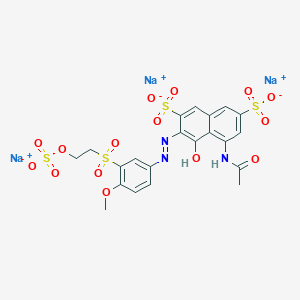
Trisodium 5-(acetylamino)-4-hydroxy-3-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with various functional groups, including sulfonic acid, acetylamino, hydroxy, and diazenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
Métodos De Preparación
The synthesis of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) involves multiple steps, each requiring precise reaction conditions and reagents. The general synthetic route includes:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative, which has been pre-functionalized with sulfonic acid groups.
Acetylation: The resulting compound undergoes acetylation to introduce the acetylamino group.
Sulfonation: Further sulfonation reactions are carried out to introduce additional sulfonic acid groups.
Final Modifications:
Industrial production methods often involve large-scale batch processes, with careful control of reaction temperatures, pH, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diazenyl group can be reduced to form amines using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) has a wide range of scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound is employed in staining techniques for microscopy and in the study of biological tissues.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar compounds to 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) include:
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-: This compound has similar structural features but lacks the acetylamino and methoxy groups.
2,7-Naphthalenedisulfonic acid, 3-[2-[3-(acetylamino)-4-[2-[2-sulfo-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]phenyl]diazenyl]-5-amino-4-hydroxy-6-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-: This compound has additional diazenyl groups and different substitution patterns.
The uniqueness of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
22094-98-0 |
|---|---|
Fórmula molecular |
C21H18N3Na3O15S4 |
Peso molecular |
749.6 g/mol |
Nombre IUPAC |
trisodium;5-acetamido-4-hydroxy-3-[[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C21H21N3O15S4.3Na/c1-11(25)22-15-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)15)24-23-13-3-4-16(38-2)17(9-13)40(27,28)6-5-39-43(35,36)37;;;/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
Clave InChI |
SBUCRPOEIUCKIJ-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=C(C=C3)OC)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


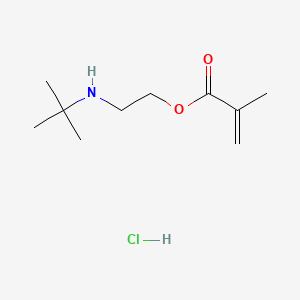

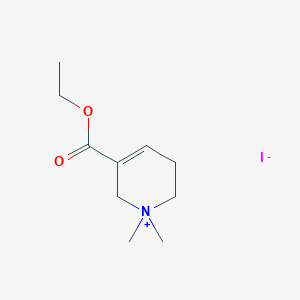
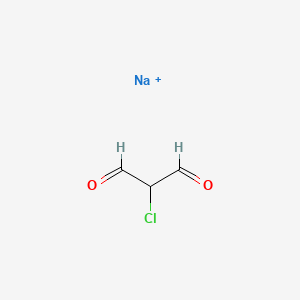


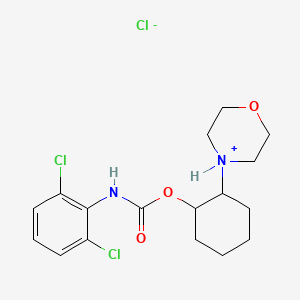
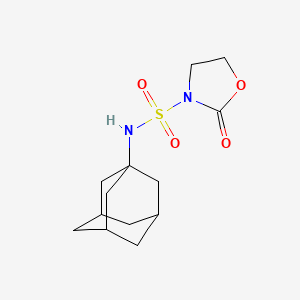

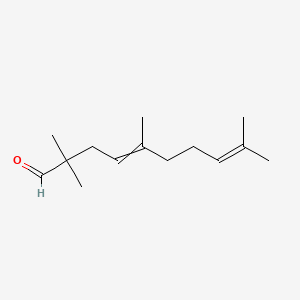
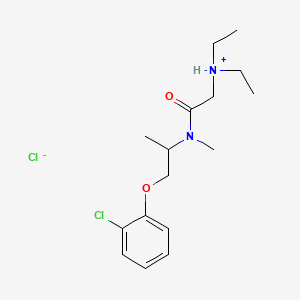
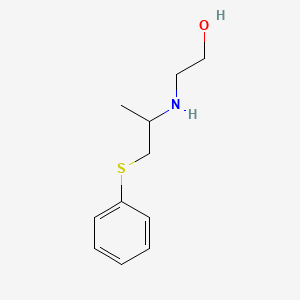
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

